

Preparing UAMC-3203 Stock Solutions for Preclinical Research

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Compound of Interest

Compound Name: UAMC-3203

Cat. No.: B15586071

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

UAMC-3203 is a potent and selective inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.^{[1][2][3]} With a reported IC₅₀ value as low as 10-12 nM in various cell lines, **UAMC-3203** has emerged as a valuable tool for investigating the role of ferroptosis in a range of physio-pathological conditions and as a potential therapeutic agent.^{[1][2][4]} This document provides detailed protocols for the preparation of **UAMC-3203** stock solutions for both in vitro and in vivo experimental applications, ensuring accurate and reproducible results.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **UAMC-3203** is crucial for its effective use in experimental settings.

Property	Value	Reference
Molecular Formula	C25H37N5O2S	[3][5]
Molecular Weight	471.66 g/mol (free base)	[2][3][5]
Molecular Weight (HCl salt)	508.12 g/mol	[1]
Appearance	Crystalline solid, White to off-white	[5][6]
Purity	≥98%	[5]
IC50	10 nM (IMR-32 neuroblastoma cells, erastin-induced ferroptosis)[3][4][5], 12 nM[1] [2]	[1][2][3][4][5]

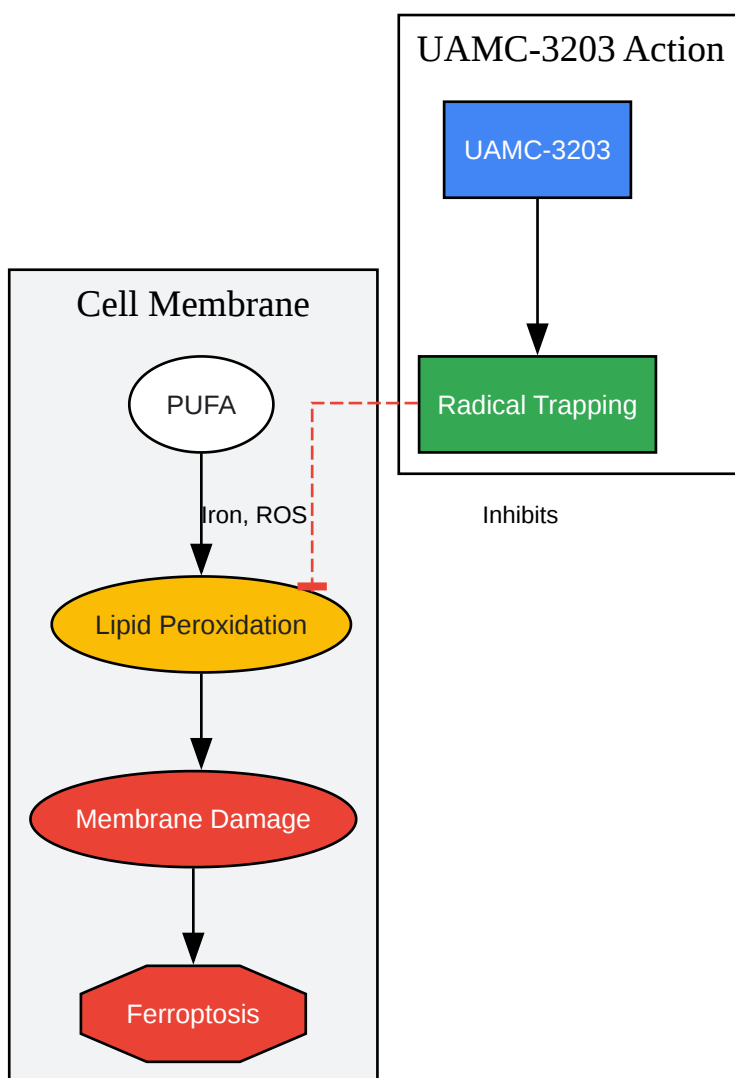
Solubility Data

The solubility of **UAMC-3203** varies significantly across different solvents. Accurate preparation of stock solutions necessitates adherence to these solubility parameters to avoid precipitation and ensure solution homogeneity.

Solvent	Solubility	Special Considerations	Reference
DMSO	94 mg/mL (199.29 mM)[4], 175 mg/mL (371.03 mM)[6]	Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. [4][6] Sonication may be required.[2]	[2][4][6]
Ethanol	Soluble, 94 mg/mL	A stock solution can be prepared by dissolving in ethanol purged with an inert gas.[7]	[4][5][7]
Water	Insoluble	[4]	
Phosphate-Buffered Saline (PBS) pH 7.4	127.3 ± 17.3 µM	[8]	
Citrate Buffer pH 6.0	127.9 ± 16.1 µM	[8]	
Citrate Buffer pH 5.0	36.7 ± 5.7 µM	[8]	

Mechanism of Action: Ferroptosis Inhibition

UAMC-3203 acts as a radical-trapping antioxidant within cellular membranes.[3] It inhibits ferroptosis by scavenging lipid peroxyl radicals, thereby halting the chain reaction of lipid peroxidation that leads to membrane damage and cell death.[3] This mechanism is distinct from that of iron chelators like deferoxamine (DFO), which inhibit ferroptosis by reducing the availability of iron.[9]



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UAMC-3203 inhibits ferroptosis by trapping lipid radicals.

Experimental Protocols

Preparation of Stock Solutions

4.1.1. High Concentration Stock Solution (10-100 mM in DMSO)

This high-concentration stock is suitable for long-term storage and subsequent dilution into aqueous media for cell culture experiments.

Materials:

- **UAMC-3203** (free base, MW: 471.66 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- Weigh the desired amount of **UAMC-3203** powder in a sterile microcentrifuge tube.
- Add the calculated volume of anhydrous DMSO to achieve the target concentration. For example, to prepare a 10 mM stock solution, dissolve 4.72 mg of **UAMC-3203** in 1 mL of DMSO.
- Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.[\[2\]](#)
- Aliquot the stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles and protect from light.
- Store the stock solution at -20°C or -80°C for long-term stability.[\[6\]](#)[\[10\]](#)

Storage and Stability:

- -20°C: Stable for up to 1 month.[\[6\]](#)[\[10\]](#)
- -80°C: Stable for up to 6 months.[\[6\]](#)[\[10\]](#)

Preparation of Working Solutions for In Vitro Assays

4.2.1. Dilution for Cell-Based Assays

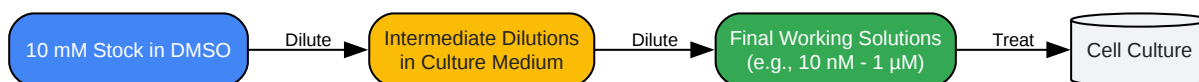
This protocol describes the preparation of working solutions for treating cells in culture.

Materials:

- **UAMC-3203** high-concentration stock solution (e.g., 10 mM in DMSO)
- Sterile cell culture medium appropriate for the cell line
- Sterile microcentrifuge tubes

Procedure:

- Thaw an aliquot of the **UAMC-3203** stock solution at room temperature.
- Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
- The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.
- Add the final working solution to the cell cultures. Ensure that a vehicle control (medium with the same final concentration of DMSO) is included in the experimental design.



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Workflow for preparing in vitro working solutions.

Preparation of Formulations for In Vivo Studies

For animal studies, **UAMC-3203** is often administered via intraperitoneal (i.p.) injection. The following are examples of formulations that have been used in published studies.

4.3.1. Formulation in Saline with DMSO

This formulation has been used for intraperitoneal injections in mice.^[2]

Materials:

- **UAMC-3203** high-concentration stock solution in DMSO

- Sterile 0.9% Saline
- Sterile tubes

Procedure:

- Prepare a 2 mM solution of **UAMC-3203** in a vehicle of 2% DMSO in 0.9% NaCl.[\[2\]](#)
- For example, to prepare 1 mL of the final solution, mix 20 µL of a 100 mM **UAMC-3203** stock in DMSO with 980 µL of sterile 0.9% saline.
- Vortex the solution to ensure it is well-mixed.
- The solution should be used immediately.

4.3.2. Formulation with PEG300 and Tween 80

This formulation is designed to improve the solubility and bioavailability of the compound.[\[2\]](#)[\[4\]](#)

Materials:

- **UAMC-3203** high-concentration stock solution in DMSO
- PEG300
- Tween 80
- Sterile Saline or ddH₂O
- Sterile tubes

Procedure:

- To prepare a 1 mL working solution, add 50 µL of a 94 mg/mL **UAMC-3203** stock solution in DMSO to 400 µL of PEG300.[\[4\]](#)
- Mix until the solution is clear.
- Add 50 µL of Tween 80 and mix until clear.

- Add 500 μ L of ddH₂O to bring the final volume to 1 mL.[4]
- This mixed solution should be used immediately for optimal results.[4]

Key Experimental Considerations

- Cytotoxicity: At higher concentrations (e.g., 10 μ M and 50 μ M), **UAMC-3203** has been shown to reduce cell viability in some cell lines.[8][11] It is essential to determine the optimal non-toxic concentration range for the specific cell type and experimental duration.
- In Vivo Dosing: Dosing in animal models has ranged from 2 mg/kg to 20 μ mol/kg.[9][12] The appropriate dose will depend on the animal model, the disease context, and the route of administration.
- Stability in Solution: While stock solutions in DMSO are stable when stored correctly, aqueous working solutions should generally be prepared fresh for each experiment. A study has shown that a 100 μ M solution in PBS (pH 7.4) is stable for up to 30 days at various temperatures.[8][11]

Conclusion

The successful application of **UAMC-3203** in research depends on the careful preparation of stock and working solutions. By following these detailed protocols and considering the compound's physicochemical properties, researchers can ensure the accuracy and reproducibility of their experimental findings in the investigation of ferroptosis-related phenomena.

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